molecular formula C42H46ClFN8O10 B12378999 Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride)

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride)

Cat. No.: B12378999
M. Wt: 877.3 g/mol
InChI Key: TVQVPAWTGTVHQV-SQLCOBTASA-N
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Description

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) is a compound composed of a linker (Gly-Gly-Phe-Gly-NH-O-CO) and Exatecan. Exatecan is a DNA topoisomerase I inhibitor, which is used in cancer research. This compound is primarily used to prepare antibody-drug conjugates (ADCs), which are a class of targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the conjugation of the linker Gly-Gly-Phe-Gly-NH-O-CO with Exatecan. The specific reaction conditions and steps are proprietary and typically involve multiple stages of organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) follows similar synthetic routes but on a larger scale. This involves the use of automated synthesizers, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan (hydrochloride) has several scientific research applications:

Mechanism of Action

The mechanism of action of Gly-Gly-Phe-Gly-NH-O-CO-Exatecan involves the inhibition of DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting this enzyme, the compound induces DNA damage and apoptosis in cancer cells. The linker allows for targeted delivery of Exatecan to cancer cells when used in ADCs, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gly-Gly-Phe-Gly-NH-O-CO-Exatecan is unique due to its specific linker composition, which allows for precise targeting and delivery in ADCs. This enhances its therapeutic potential and reduces off-target effects compared to other similar compounds .

Properties

Molecular Formula

C42H46ClFN8O10

Molecular Weight

877.3 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide;hydrochloride

InChI

InChI=1S/C42H45FN8O10.ClH/c1-3-42(59)26-12-31-38-24(17-51(31)40(57)25(26)18-61-41(42)58)37-28(10-9-23-21(2)27(43)13-29(50-38)36(23)37)48-35(55)19-60-20-47-33(53)15-46-39(56)30(11-22-7-5-4-6-8-22)49-34(54)16-45-32(52)14-44;/h4-8,12-13,28,30,59H,3,9-11,14-20,44H2,1-2H3,(H,45,52)(H,46,56)(H,47,53)(H,48,55)(H,49,54);1H/t28-,30-,42-;/m0./s1

InChI Key

TVQVPAWTGTVHQV-SQLCOBTASA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O.Cl

Origin of Product

United States

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